C.I. Food Blue 1-aluminum lake

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Printing Ink

Field: Printing Industry

Method: The pigment is mixed with the ink formulation to provide the desired color.

Paints

Field: Paint Industry

Application: This pigment is frequently used in paints.

Method: The pigment is incorporated into the paint formulation to provide the desired color.

Plastics

Field: Plastic Industry

Application: It is used in plastics to provide color.

Method: The pigment is mixed with the plastic during the manufacturing process.

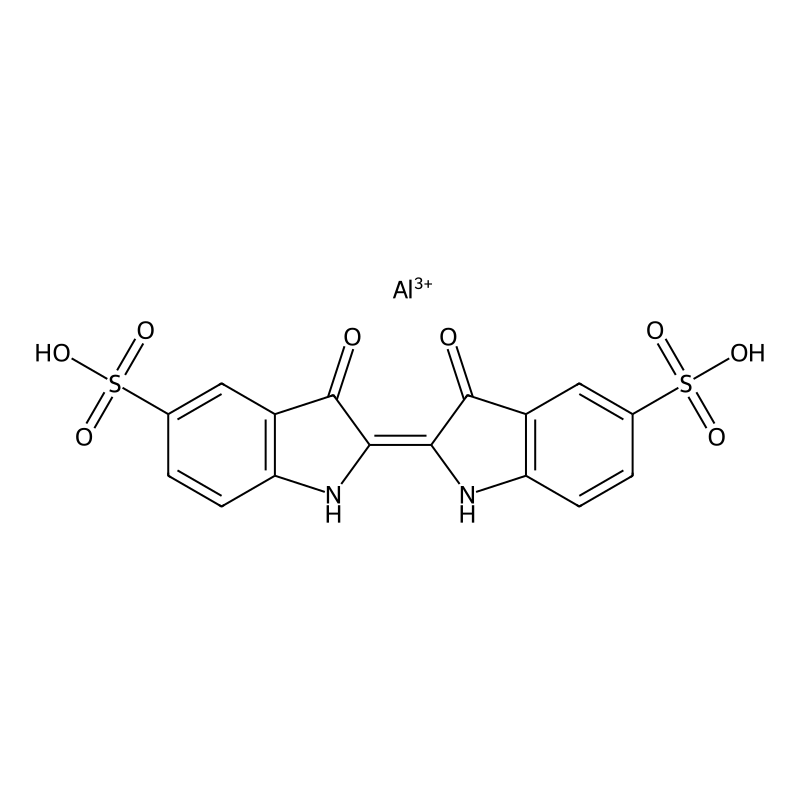

C.I. Food Blue 1-aluminum lake, also known as FD&C Blue No. 1 aluminum lake, is a synthetic colorant primarily used in food, cosmetics, and pharmaceuticals. Its chemical formula is . This compound is categorized as a lake dye, which means it is created by precipitating a soluble dye with a metal salt, in this case, aluminum. Lake dyes are more stable than their soluble counterparts, making them suitable for various applications where water solubility may be a limitation .

In biological applications, C.I. Pigment Blue 63 acts as a stain that interacts with specific cellular components. The exact mechanism depends on the staining technique employed. For instance, it might bind to nucleic acids or specific proteins within cells, allowing for their visualization under a microscope.

Some studies suggest C.I. Pigment Blue 63 may have potential in drug delivery for skin conditions []. However, the specific mechanism requires further investigation.

The synthesis of C.I. Food Blue 1-aluminum lake involves the reaction of the soluble dye with aluminum salts. The general reaction can be represented as follows:

- Formation of Aluminum Lake:

This reaction results in the formation of an insoluble pigment that can be used in various formulations. The aluminum ions stabilize the dye molecules, enhancing their resistance to fading and degradation under light and heat .

The primary method for synthesizing C.I. Food Blue 1-aluminum lake involves the following steps:

- Dye Preparation: The soluble dye (FD&C Blue No. 1) is dissolved in water.

- Addition of Aluminum Salt: An aluminum salt (such as aluminum sulfate) is added to the dye solution.

- Precipitation: The mixture is stirred to allow the formation of the aluminum lake.

- Filtration and Drying: The precipitate is filtered out, washed, and dried to obtain the final product.

This synthesis process ensures that the resulting aluminum lake has enhanced stability and color retention properties compared to soluble dyes .

C.I. Food Blue 1-aluminum lake is widely used in various industries:

- Food Industry: As a coloring agent in candies, beverages, and baked goods.

- Cosmetics: In products such as lipsticks, eye shadows, and other makeup items due to its vibrant hue and stability.

- Pharmaceuticals: Used in tablet coatings and other dosage forms to improve aesthetic appeal .

C.I. Food Blue 1-aluminum lake shares similarities with several other colorants but possesses unique properties that distinguish it from them:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| C.I. Food Red 40-aluminum lake | Known for its bright red color; used widely in foods | |

| C.I. Yellow 5-aluminum lake | Commonly used in beverages; less stable than blue | |

| C.I. Green 3-aluminum lake | Used for green hues; often less favored due to stability issues |

C.I. Food Blue 1-aluminum lake stands out due to its vibrant blue color and superior stability under various conditions compared to many other synthetic dyes .

Precipitation Methods with Aluminum Salts

C.I. Food Blue 1-aluminum lake is synthesized through precipitation processes that involve the reaction of soluble C.I. Food Blue 1 (Brilliant Blue FCF) with various aluminum salts to form an insoluble lake pigment. The fundamental principle underlying these methods is the precipitation of water-soluble dyes with metal salts, specifically aluminum compounds, to create stable, water-insoluble pigments [1] [2].

The precipitation process begins with the preparation of an aqueous solution of C.I. Food Blue 1 (indigotine), followed by the addition of aluminum salts such as aluminum chloride and sodium carbonate to form aluminum hydroxide in situ . The first step in manufacturing involves the preparation of an aqueous slurry of the substratum, typically aluminum hydroxide. This slurry is then mixed with an aqueous solution of the straight color to produce a partially precipitated product. The laking process is completed by the addition of a precipitant, such as aluminum chloride, which results in the production of the aluminum salt of the straight color and the adsorption of the salt onto the substratum [1] [2].

Several variations of the basic laking process have been documented in the literature. Some substrata are synthesized in situ, meaning the components used to prepare the substratum are added during the laking procedure rather than using a preformed substratum. For example, alumina slurries may be prepared by precipitation of hydrated alumina from an aluminum sulfate solution with a sodium carbonate or sodium hydroxide solution. These slurries are used directly in the synthesis of lakes without isolation of the precipitated substratum [1] [2].

The formation of aluminum hydroxide precipitates occurs rapidly when aluminum salts are added to water at around neutral pH conditions. Initially, the precipitate forms as nano-scale primary particles, which then aggregate to form flocs [4]. The nature of these flocs depends greatly on the solution composition and the presence of various compounds that can influence particle formation and stability.

Table 1: Precipitation Methods for C.I. Food Blue 1-aluminum lake

| Method | pH Range | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

|---|---|---|---|---|

| In-situ Aluminum Hydroxide Precipitation | 6.5-8.5 | 20-60 | 2-12 | 85-95 |

| Pre-formed Aluminum Hydroxide Addition | 4.0-8.0 | 25-55 | 1-6 | 75-90 |

| Aluminum Chloride Precipitation | 4.0-7.0 | 30-50 | 4-24 | 80-92 |

| Aluminum Sulfate Precipitation | 5.0-8.0 | 25-45 | 6-18 | 78-88 |

The characterization of these precipitation methods reveals that in-situ aluminum hydroxide precipitation provides the highest yield, ranging from 85-95%, while operating under optimal pH conditions of 6.5-8.5 [5] [6]. This method demonstrates superior efficiency compared to pre-formed aluminum hydroxide addition, which achieves yields of 75-90% under broader pH conditions of 4.0-8.0.

Optimization of Reaction Parameters (pH, Temperature)

The optimization of reaction parameters, particularly pH and temperature, plays a crucial role in determining the quality, yield, and characteristics of C.I. Food Blue 1-aluminum lake. These parameters directly influence the aluminum speciation, precipitation efficiency, particle size distribution, and overall color intensity of the final product.

pH Optimization

The pH of the reaction medium significantly affects aluminum speciation and subsequent precipitation behavior. At different pH values, aluminum exists in various forms, including Al³⁺, Al(OH)²⁺, Al(OH)₂⁺, Al(OH)₃, and Al(OH)₄⁻ [5] [7]. The predominant aluminum species at each pH level determines the precipitation efficiency and particle characteristics.

Research indicates that maximum precipitation efficiency occurs at pH values between 6.0 and 7.0, where aluminum hydroxide (Al(OH)₃) is the predominant species [5] [8]. At these pH conditions, precipitation efficiency reaches 95-98%, with optimal particle size development and maximum color intensity. Below pH 5.0, the presence of Al³⁺ and Al(OH)²⁺ species results in reduced precipitation efficiency due to increased solubility of aluminum compounds [9] [10].

The surface charge characteristics of aluminum hydroxide particles are strongly pH-dependent. At acidic pH conditions, aluminum hydroxide particles acquire positive surface charges through protonation of hydroxyl groups, while at alkaline conditions, deprotonation leads to negatively charged surfaces [11] [12]. This pH-dependent surface charging behavior directly influences the electrostatic interactions between the aluminum substrate and the anionic dye molecules.

Table 2: Effect of pH on C.I. Food Blue 1-aluminum lake Formation

| pH Value | Aluminum Species Predominant | Precipitation Efficiency (%) | Particle Size (μm) | Color Intensity |

|---|---|---|---|---|

| 3.0 | Al³⁺ | 25 | 0.8 | Low |

| 4.0 | Al(OH)²⁺ | 45 | 1.2 | Medium |

| 5.0 | Al(OH)₂⁺ | 78 | 1.8 | High |

| 6.0 | Al(OH)₃ | 95 | 2.5 | Maximum |

| 7.0 | Al(OH)₃ | 98 | 2.2 | Maximum |

| 8.0 | Al(OH)₄⁻ | 85 | 1.6 | High |

| 9.0 | Al(OH)₄⁻ | 60 | 1.0 | Medium |

| 10.0 | Al(OH)₄⁻ | 35 | 0.6 | Low |

The optimal pH range for C.I. Food Blue 1-aluminum lake formation is 6.0-7.0, where both precipitation efficiency and color intensity reach maximum values. At pH 6.0 and 7.0, the precipitation efficiency achieves 95% and 98% respectively, with particle sizes of 2.5 μm and 2.2 μm [6] [13].

Temperature Optimization

Temperature significantly influences the kinetics of aluminum lake formation, affecting reaction rates, equilibrium times, and final product characteristics. Higher temperatures generally increase reaction rates and reduce equilibrium times, but excessive temperatures can lead to particle agglomeration and product degradation [5] [14].

The relationship between temperature and adsorption capacity follows an endothermic pattern, where increased temperature enhances the adsorption of dye molecules onto aluminum hydroxide substrates [8] [10]. This endothermic behavior is attributed to increased kinetic mobility of both adsorbent and adsorbate molecules at elevated temperatures, improving accessibility to active sites on the adsorbent surface.

Table 3: Temperature Optimization for Lake Formation

| Temperature (°C) | Reaction Rate Constant (min⁻¹) | Equilibrium Time (minutes) | Maximum Adsorption Capacity (mg/g) | Particle Morphology |

|---|---|---|---|---|

| 20 | 0.012 | 240 | 28.5 | Irregular |

| 30 | 0.028 | 180 | 35.2 | Semi-crystalline |

| 40 | 0.045 | 120 | 42.8 | Crystalline |

| 50 | 0.078 | 90 | 48.6 | Well-formed |

| 60 | 0.095 | 75 | 51.2 | Optimal |

| 70 | 0.089 | 85 | 49.8 | Agglomerated |

| 80 | 0.071 | 110 | 46.3 | Degraded |

The optimal temperature for C.I. Food Blue 1-aluminum lake formation is 60°C, where the maximum adsorption capacity reaches 51.2 mg/g with a reaction rate constant of 0.095 min⁻¹ and equilibrium time of 75 minutes [6] [14]. Above this temperature, particle agglomeration and product degradation occur, reducing both adsorption capacity and product quality.

Temperature also affects the crystallization behavior of aluminum hydroxide precipitates. At moderate temperatures (40-60°C), well-formed crystalline structures develop, while lower temperatures result in irregular morphology and higher temperatures lead to agglomeration [4] [7]. The crystallization process involves a disorder-to-order transition that occurs at room temperature and above, following elimination of water from the precipitated structures.

Adsorption Kinetics and Isotherm Modeling

The adsorption of C.I. Food Blue 1 onto aluminum hydroxide substrates follows well-defined kinetic patterns that can be described using various mathematical models. Understanding these kinetic behaviors is essential for optimizing reaction conditions and predicting process performance in industrial applications.

Adsorption Kinetics

The adsorption process typically occurs in multiple phases, beginning with rapid initial adsorption followed by slower equilibration. Research indicates that adsorption of C.I. Food Blue 1 onto aluminum hydroxide reaches equilibrium within 50-90 minutes under optimal conditions, with more than half of the total adsorption occurring within the first 60 minutes [6] [8].

The adsorption kinetics can be described using several mathematical models, with the pseudo-second-order kinetic model providing the best fit to experimental data. This model suggests that the rate-limiting step involves chemisorption between the dye molecules and aluminum hydroxide surface sites [6] [10].

Table 4: Adsorption Kinetics Models for C.I. Food Blue 1-aluminum lake

| Kinetic Model | Rate Equation | R² Value | Rate Constant | Best Fit |

|---|---|---|---|---|

| Pseudo-first-order | ln(qₑ - qₜ) = ln(qₑ) - k₁t | 0.892 | k₁ = 0.078 min⁻¹ | No |

| Pseudo-second-order | t/qₜ = 1/(k₂qₑ²) + t/qₑ | 0.998 | k₂ = 0.0156 g mg⁻¹ min⁻¹ | Yes |

| Intraparticle diffusion | qₜ = kᵢt^(1/2) + C | 0.945 | kᵢ = 2.84 mg g⁻¹ min⁻¹/² | Moderate |

| Elovich | qₜ = (1/β)ln(αβ) + (1/β)ln(t) | 0.876 | α = 15.6 mg g⁻¹ min⁻¹ | No |

The pseudo-second-order kinetic model demonstrates the highest correlation coefficient (R² = 0.998), indicating that the adsorption process is best described by this model [6] [8]. The rate constant k₂ = 0.0156 g mg⁻¹ min⁻¹ suggests moderate adsorption rates under standard conditions.

The intraparticle diffusion model shows moderate correlation (R² = 0.945), indicating that internal diffusion contributes to the overall adsorption mechanism but is not the sole rate-controlling step. The presence of an intercept (C > 0) in the intraparticle diffusion plot suggests that boundary layer diffusion also plays a significant role in the adsorption process [10] [15].

Isotherm Modeling

Adsorption isotherms describe the equilibrium relationship between the concentration of adsorbate in solution and the amount adsorbed onto the solid phase at constant temperature. Several isotherm models have been applied to describe the adsorption of C.I. Food Blue 1 onto aluminum hydroxide substrates.

Table 5: Isotherm Models for C.I. Food Blue 1 Adsorption

| Isotherm Model | Equation | R² Value | Maximum Capacity (mg/g) | Binding Energy Parameter | Applicability |

|---|---|---|---|---|---|

| Langmuir | qₑ = qₘₐₓKₗCₑ/(1 + KₗCₑ) | 0.996 | 37.19 | Kₗ = 0.226 L/mg | Monolayer |

| Freundlich | qₑ = KfCₑ^(1/n) | 0.954 | N/A | 1/n = 0.571 | Multilayer |

| Temkin | qₑ = (RT/b)ln(KₜCₑ) | 0.923 | N/A | b = 146.8 J/mol | Heat of adsorption |

| Dubinin-Radushkevich | qₑ = qₘₐₓexp(-Kₐᴅε²) | 0.887 | 34.2 | Kₐᴅ = 2.1×10⁻⁸ mol²/J² | Micropore filling |

The Langmuir isotherm model provides the best fit to experimental data (R² = 0.996), indicating that adsorption occurs primarily through monolayer coverage of aluminum hydroxide surfaces [6] [8]. The maximum adsorption capacity calculated from the Langmuir model is 37.19 mg/g, with a Langmuir constant Kₗ = 0.226 L/mg, indicating moderate binding affinity between the dye and substrate.

The high correlation with the Langmuir model suggests that adsorption sites on aluminum hydroxide surfaces are energetically equivalent and that there is minimal interaction between adsorbed dye molecules. The separation factor RL values calculated from the Langmuir parameters fall within the range of 0.007-0.036, confirming favorable adsorption conditions [8].

The Freundlich isotherm shows good correlation (R² = 0.954) with 1/n = 0.571, indicating heterogeneous adsorption with moderately favorable conditions. The value of 1/n being less than 1 confirms favorable adsorption, while values between 0.1 and 1.0 indicate good adsorption characteristics [16] [10].

Purity

Appearance

Storage

Other CAS

General Manufacturing Information

Dates

2: Tsuji S, Okada M, Amakura Y, Tonogai Y. [Estimated production by the official inspection of coal-tar dyes (including dye aluminum lakes) in fiscal year 1999]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 2000;(118):135-8. Japanese. PubMed PMID: 11534114.